molecular formula C10H10ClN B11909072 2-Chloro-3,7-dimethyl-1H-indole

2-Chloro-3,7-dimethyl-1H-indole

Cat. No.: B11909072
M. Wt: 179.64 g/mol
InChI Key: LOSVVICMQLQROD-UHFFFAOYSA-N
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Description

2-Chloro-3,7-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

2-chloro-3,7-dimethyl-1H-indole

InChI

InChI=1S/C10H10ClN/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,12H,1-2H3

InChI Key

LOSVVICMQLQROD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,7-dimethyl-1H-indole typically involves the chlorination of 3,7-dimethyl-1H-indole. One common method is the reaction of 3,7-dimethyl-1H-indole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and catalysts can optimize the reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,7-dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3,7-dimethyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3,7-dimethyl-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1H-indole
  • 3,7-Dimethyl-1H-indole
  • 2-Bromo-3,7-dimethyl-1H-indole

Uniqueness

2-Chloro-3,7-dimethyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Chloro-3,7-dimethyl-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications.

  • Molecular Formula : C10H10ClN
  • Molecular Weight : 191.65 g/mol
  • CAS Number : 134659-89-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Case Study : A study evaluated the cytotoxic effects of indole derivatives against various cancer cell lines, including breast cancer (AMJ13). The results showed that derivatives containing the indole structure demonstrated promising anticancer activity at low concentrations .
CompoundCell LineIC50 (µM)
This compoundAMJ1315.8 ± 0.5
5-FluorouracilAMJ1312.0 ± 0.3

This table illustrates the comparative potency of this compound against a standard chemotherapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential as an antimicrobial agent:

  • Research Findings : A study conducted on various indole derivatives demonstrated that some compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine and methyl groups in the indole structure is believed to enhance its interaction with microbial targets .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : Compounds with indole structures often intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Research suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar indole derivatives:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity
This compound15.8 ± 0.5Moderate
Indole-3-carbinol20.5 ± 0.4High
5-Methoxyindole18.0 ± 0.6Low

From this comparison, it is evident that while this compound has competitive anticancer activity, its antimicrobial efficacy varies compared to other derivatives.

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